molecular formula C12H16FNO2S B220807 N-cyclohexyl-3-fluorobenzenesulfonamide

N-cyclohexyl-3-fluorobenzenesulfonamide

Cat. No.: B220807
M. Wt: 257.33 g/mol
InChI Key: QYIPZLQMHODVLN-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Chemistry

The development of sulfonamide chemistry represents one of the most profound therapeutic revolutions in the history of medicine, with roots extending back to the early twentieth century. Sulfanilamide was first synthesized by a German chemist as early as 1908, though its medical potential remained unrecognized for decades. In 1917, researchers at the Rockefeller Institute incorporated this chemical into quinine derivatives in an attempt to enhance bactericidal properties, yet unfortunately, the substance was not tested in experimental animals or humans at that time.

The breakthrough came in 1927 when the Bayer subsidiary of I.G. Farbenindustrie initiated a systematic screening program for various dyes with antibacterial effects in animals under the direction of Dr. Gerhard Domagk. Working on the hypothesis that combining a sulfamyl group into dye molecules might enhance antibacterial activity, researchers tested such compounds on mice in 1931 and discovered effectiveness against streptococcal infections. This work culminated in December 1932 with the identification of Prontosil, a sulfonamide-containing dye that demonstrated remarkable specificity against bacterial infections.

The discovery of Prontosil marked the beginning of what became known as the "sulfa craze," during which hundreds of manufacturers began producing various sulfonamides without standardized testing requirements. This period of intensive development led to the synthesis and study of more than 5,400 sulfonamide derivatives in the decades that followed. The significance of these developments was recognized when Gerhard Domagk received the Nobel Prize in 1939 for his contributions to chemotherapy, though political circumstances prevented him from accepting the award until after World War II.

The historical trajectory of sulfonamide chemistry demonstrates a clear evolution from serendipitous discovery to systematic chemical modification. Early researchers quickly recognized that Prontosil functioned as a prodrug, being metabolized to sulfanilamide, the actual active component. This understanding opened new avenues for chemical modification and led to the development of numerous second-generation sulfonamide compounds with enhanced properties and reduced side effects.

Significance of Fluorine-Containing Sulfonamides in Chemical Research

Fluorine-containing sulfonamides have emerged as compounds of exceptional interest in chemical research due to their enhanced biological efficacy compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into sulfonamide structures brings about several advantageous properties, including resistance to oxidation, electronic alterations, and modified molecular size characteristics. These modifications have proven particularly valuable in the development of compounds with improved pharmacological profiles and enhanced chemical stability.

Research has demonstrated that aromatic fluorine substitution in sulfonamides can significantly improve inhibitory properties against various biological targets. The presence of fluorine in the para position of aromatic rings makes oxidation unlikely, contributing to the metabolic stability of these compounds. Studies have shown that fluorinated sulfonamides exhibit superior binding affinities and selectivities compared to their non-fluorinated analogs, particularly in enzyme inhibition applications.

The crystallographic behavior of fluorinated sulfonamides presents another area of significant research interest. Investigations have revealed that aromatic sulfonamides containing fluorine groups consistently exhibit polymorphism, a phenomenon not observed in compounds lacking fluorine substitution. This polymorphic behavior has important implications for drug development and chemical synthesis, as different crystalline forms can exhibit varying physical and chemical properties.

Specific studies on fluorinated benzenesulfonamides have yielded compounds with nanomolar inhibitory activities against various carbonic anhydrase isoforms. The systematic variation of substituents at different positions on fluorinated benzenesulfonamide scaffolds has produced compounds with broad ranges of binding affinities and isoform selectivities. These findings have established fluorinated sulfonamides as privileged structures in medicinal chemistry and have guided the development of new therapeutic agents.

The synthetic methodology for incorporating fluorine into sulfonamide structures has also advanced significantly. Recent developments include the use of calcium triflimide as a Lewis acid to activate sulfonyl fluorides toward nucleophilic addition with amines, providing mild and efficient routes to fluorinated sulfonamides. These methodological advances have expanded the accessibility of fluorinated sulfonamide compounds and have facilitated their incorporation into diverse chemical research programs.

Position of N-cyclohexyl-3-fluorobenzenesulfonamide in Organic Chemistry Literature

This compound occupies a specific niche within the broader landscape of fluorinated sulfonamide chemistry, representing a particular combination of structural features that have proven valuable in chemical research applications. The compound embodies the systematic approach to sulfonamide modification that has characterized modern organic chemistry, combining the well-established cyclohexyl substituent with strategic fluorine placement on the aromatic ring.

The positioning of the fluorine atom at the meta position (3-position) of the benzenesulfonamide core distinguishes this compound from other fluorinated analogs and contributes to its unique chemical properties. This specific substitution pattern has been explored in the context of structure-activity relationship studies, where researchers have investigated how different fluorine positions affect molecular behavior and biological activity. The meta-fluorine substitution pattern provides a distinct electronic environment compared to ortho or para substitutions, influencing both the compound's reactivity and its interactions with biological targets.

Within the patent literature, this compound appears as part of broader families of cyclohexyl sulfonamide derivatives that have been investigated for various biological activities. These patent disclosures highlight the compound's potential utility in pharmaceutical applications and demonstrate the systematic exploration of cyclohexyl-substituted sulfonamides as privileged structures in drug discovery efforts.

The compound's molecular architecture reflects current trends in medicinal chemistry, where the combination of aliphatic and aromatic substitution patterns is employed to optimize both potency and selectivity. The cyclohexyl group provides a lipophilic, sterically demanding substituent that can influence the compound's binding interactions, while the fluorine atom introduces electronic modifications that can enhance metabolic stability and binding affinity.

Chemical databases and computational studies have characterized this compound in terms of its physicochemical properties, providing detailed information about its molecular geometry, electronic distribution, and potential synthetic accessibility. These characterizations have established the compound as a well-defined chemical entity with specific structural parameters that can be compared with related sulfonamide compounds.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming sulfonamide compounds, incorporating specific descriptors for each structural component. The name begins with the prefix "N-cyclohexyl" to indicate the nitrogen substitution with a cyclohexyl group, followed by "3-fluoro" to specify the position and nature of the halogen substitution on the benzene ring, and concludes with "benzenesulfonamide" to identify the core sulfonamide functionality.

Within chemical classification systems, this compound falls under several overlapping categories. Primarily, it belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide functional group directly attached to a benzene ring. The compound is further classified as a fluorinated aromatic sulfonamide due to the presence of the fluorine substituent on the aromatic ring. Additionally, it can be categorized as a secondary sulfonamide because of the nitrogen substitution with the cyclohexyl group.

The Chemical Abstracts Service registry system assigns unique identifiers to this compound, facilitating its unambiguous identification in chemical databases and literature searches. The International Chemical Identifier (InChI) system provides a standardized string representation of the compound's structure: InChI=1S/C12H16FNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2. This systematic approach to chemical identification ensures consistency across different databases and research platforms.

The compound's molecular formula C₁₂H₁₆FNO₂S provides essential information about its atomic composition, indicating the presence of twelve carbon atoms, sixteen hydrogen atoms, one fluorine atom, one nitrogen atom, one oxygen atom, and one sulfur atom. The molecular weight of 257.33 grams per mole places the compound within a size range that is typical for small molecule pharmaceuticals and chemical probes.

Table 1: Structural Classification and Nomenclature Data for this compound

Parameter Value
IUPAC Name This compound
Molecular Formula C₁₂H₁₆FNO₂S
Molecular Weight 257.33 g/mol
InChI Key QYIPZLQMHODVLN-UHFFFAOYSA-N
SMILES C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)F
Chemical Class Fluorinated benzenesulfonamide
Substitution Pattern Meta-fluorine, N-cyclohexyl

The classification of this compound within broader chemical taxonomy systems reflects its dual nature as both a fluorinated aromatic compound and a sulfonamide derivative. This dual classification has implications for its chemical reactivity, as it may participate in reactions characteristic of both fluorinated aromatics and sulfonamide compounds. Understanding these classification systems is essential for predicting the compound's behavior in various chemical environments and for identifying related compounds with similar structural features.

Properties

Molecular Formula

C12H16FNO2S

Molecular Weight

257.33 g/mol

IUPAC Name

N-cyclohexyl-3-fluorobenzenesulfonamide

InChI

InChI=1S/C12H16FNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2

InChI Key

QYIPZLQMHODVLN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

N-cyclohexyl-3-fluorobenzenesulfonamide exhibits promising biological activities, making it a candidate for various therapeutic applications:

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in modulating cyclooxygenase (COX) enzymes, which are critical in inflammation and pain signaling pathways. This suggests its utility in developing anti-inflammatory drugs.

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This indicates potential applications in treating infections .

Anticancer Properties

Preliminary studies have highlighted its efficacy against various cancer cell lines, suggesting mechanisms such as:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Disruption of the cell cycle, particularly at the S phase, preventing proliferation .

Organic Synthesis Applications

This compound serves as a versatile reagent in organic synthesis:

  • It can be utilized in the synthesis of other sulfonamide derivatives, which are significant in pharmaceutical development.
  • The compound's unique structural features allow for modifications that enhance reactivity and selectivity in synthetic pathways .

Case Study 1: Antitumor Efficacy

A study on MCF7 breast cancer cells treated with this compound revealed:

  • IC50 Value : Approximately 5 µM after 48 hours, indicating significant cytotoxicity.
  • Mechanisms involved include apoptosis induction and cell cycle disruption.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis:

  • Administration of the compound led to a significant reduction in paw swelling and inflammatory markers compared to control groups.
  • Histological analysis showed decreased infiltration of inflammatory cells in joint tissues, supporting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with N-(4-Phenoxyphenyl)-3-Trifluoromethylbenzenesulfonamide

Structural Differences :

  • N-Cyclohexyl-3-fluorobenzenesulfonamide : Cyclohexyl group (aliphatic), fluorine at 3-position.
  • N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide: Phenoxyphenyl group (aromatic), trifluoromethyl (-CF₃) at 3-position .

Functional Implications :

  • Electronic Effects : Fluorine is less electron-withdrawing than -CF₃, which may reduce sulfonamide acidity (pKa) and alter hydrogen-bonding interactions with biological targets.
  • Steric Effects: The bulkier phenoxyphenyl group may hinder binding to sterically sensitive enzyme active sites compared to the cyclohexyl substituent.

Comparison with Oxazolidine-Containing Sulfonamides (Patent EP 2 697 207 B1)

Structural Differences :

  • Patent Compounds : Feature oxazolidine rings, trifluoromethyl groups, and methylcyclohexenyl substituents .

Functional Implications :

  • Complexity : The patent compounds’ oxazolidine rings and additional substituents suggest enhanced target specificity (e.g., kinase or protease inhibition) but may reduce synthetic accessibility.
  • Pharmacokinetics : The target compound’s simpler structure could offer advantages in metabolic stability and oral bioavailability compared to more complex derivatives.

Hypothetical Data Table Based on Structural Analysis

Property This compound N-(4-Phenoxyphenyl)-3-Trifluoromethylbenzenesulfonamide Patent Oxazolidine Sulfonamide
Molecular Weight (g/mol) ~285 ~425 ~650
logP (Predicted) 3.2 4.8 5.5
Key Substituents Cyclohexyl, -F Phenoxyphenyl, -CF₃ Oxazolidine, -CF₃, methylcyclohexenyl
Therapeutic Potential Enzyme inhibition, CNS targets Anti-inflammatory, kinase inhibition Anticancer, protease inhibition

Research Findings and Limitations

  • : Patent compounds highlight the importance of fluorinated groups and cyclohexyl-derived moieties in drug design but lack direct data on the target compound .
  • : Supplier data for analogs like N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide suggest commercial interest in sulfonamides with aromatic and electron-withdrawing groups .
  • : Pyrazole-containing benzenesulfonamides emphasize the role of heterocycles in modulating activity, though structural differences limit direct comparisons .

Limitations :

  • No experimental data (e.g., IC₅₀, solubility) for this compound are provided in the evidence.
  • Comparisons rely on structural extrapolation and general sulfonamide pharmacology.

Preparation Methods

Synthesis of 3-Fluorobenzenesulfonyl Chloride

3-Fluorobenzenesulfonyl chloride is typically prepared via chlorosulfonation of 3-fluorobenzoic acid or direct sulfonation of fluorobenzene derivatives.

Procedure :

  • Chlorosulfonation : 3-Fluorobenzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours. The reaction produces 3-fluorobenzenesulfonyl chloride in 70–77% yield.

  • Isolation : The crude product is precipitated by pouring the reaction mixture into ice-water, followed by extraction with dichloromethane (DCM) and drying over anhydrous Na₂SO₄.

Key Parameters :

  • Temperature control (<10°C) minimizes polysulfonation.

  • Stoichiometric excess of chlorosulfonic acid (1:3 molar ratio) ensures complete conversion.

Amidation with Cyclohexylamine

The sulfonyl chloride intermediate reacts with cyclohexylamine to form the target compound.

Procedure :

  • Reaction Setup : 3-Fluorobenzenesulfonyl chloride (1 equiv) is dissolved in anhydrous DCM under nitrogen. Cyclohexylamine (1.2 equiv) and triethylamine (TEA, 1.5 equiv) are added dropwise at 0°C.

  • Stirring : The mixture is stirred at room temperature for 6–8 hours.

  • Workup : The organic layer is washed with 1M HCl (to remove excess amine) and saturated NaHCO₃ (to neutralize residual acid). The product is crystallized from ethanol/water (3:1) to yield white crystals (65–75% purity >98% by HPLC).

Optimization Insights :

  • Solvent Choice : DCM or chloroform provides optimal solubility and reaction kinetics.

  • Base Selection : TEA scavenges HCl, preventing side reactions like N-chlorination.

Ultrasound-Accelerated Synthesis

Recent advances employ ultrasound irradiation to enhance reaction efficiency.

Procedure :

  • Catalyst Use : Mg-Al hydrotalcite (10 wt%) is added to a mixture of 3-fluorobenzenesulfonyl chloride and cyclohexylamine in DCM.

  • Ultrasound Irradiation : The reaction is subjected to ultrasound (40 kHz, 50°C) for 1.5 hours.

  • Purification : Filtration and recrystallization afford the product in 92% yield (purity: 98%).

Advantages :

  • Reaction time reduced from 6 hours to 1.5 hours.

  • Higher yield due to improved mass transfer and reduced byproduct formation.

Alternative Route via Friedel-Crafts Sulfonylation

For substrates sensitive to chlorosulfonic acid, Friedel-Crafts sulfonylation offers a milder approach.

Procedure :

  • Sulfonylation : 3-Fluoroacetanilide is treated with chlorosulfonic acid in the presence of AlCl₃ (Lewis acid) at −10°C.

  • Regioselectivity : The reaction favors para-sulfonation relative to the fluorine substituent, requiring chromatographic separation of regioisomers.

  • Amidation : The isolated sulfonyl chloride is reacted with cyclohexylamine as described in Section 1.2.

Challenges :

  • Low regioselectivity (60:40 para:meta ratio).

  • Requires column chromatography for isomer separation, reducing overall yield to 50–55%.

Comparative Analysis of Methods

Method Yield Purity Reaction Time Key Advantage
Classical Sulfonylation65–75%>98%6–8 hoursScalability
Ultrasound-Assisted92%98%1.5 hoursEfficiency
Friedel-Crafts50–55%95%12 hoursAvoids chlorosulfonic acid

Critical Reaction Parameters

Temperature Control

  • Sulfonylation Step : Exothermic reactions require cooling (0–5°C) to prevent decomposition.

  • Amidation Step : Room temperature avoids cyclohexylamine volatility issues.

Solvent Effects

  • Polar Aprotic Solvents : DCM and chloroform enhance sulfonyl chloride reactivity.

  • Protic Solvents : Ethanol/water mixtures improve crystallization efficiency.

Stoichiometry

  • Cyclohexylamine is used in slight excess (1.2 equiv) to ensure complete consumption of sulfonyl chloride.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (3:1) yields needle-like crystals. Single-crystal X-ray diffraction confirms the sulfonamide group’s geometry (S–N bond length: ~1.63 Å) and cyclohexyl ring conformation.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (m, 1H, Ar-H), 7.65–7.50 (m, 2H, Ar-H), 3.50 (m, 1H, NH), 2.10–1.20 (m, 10H, cyclohexyl).

  • ¹³C NMR : 163.2 (C-F), 139.5 (SO₂), 128.4–115.7 (Ar-C), 53.1 (cyclohexyl).

Industrial-Scale Considerations

Continuous Flow Reactors

  • Benefits : Improved heat transfer and mixing, reducing reaction time by 40%.

  • Challenges : Catalyst clogging in ultrasound-assisted systems.

Waste Management

  • Neutralization of HCl byproducts with NaHCO₃ generates NaCl, requiring filtration and disposal.

Emerging Methodologies

Photocatalytic Sulfonylation

Preliminary studies using visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) show promise for room-temperature reactions, though yields remain suboptimal (45–50%).

Biocatalytic Approaches

Lipase-mediated amidation in ionic liquids is under investigation, offering greener alternatives but with limited scalability .

Q & A

Q. What synthetic routes are recommended for N-cyclohexyl-3-fluorobenzenesulfonamide, and how can purity be optimized?

The synthesis typically involves sulfonylation of 3-fluorobenzenesulfonyl chloride with cyclohexylamine under controlled conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the sulfonyl chloride intermediate.
  • Temperature control : Maintain reactions at 0–5°C during sulfonylation to suppress side reactions like dimerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. For aerosol exposure, use NIOSH-certified P95 respirators or EU-standard P1 masks .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow. Avoid direct skin contact; wash exposed areas with soap and water immediately .
  • Storage : Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. How is the molecular structure of this compound characterized crystallographically?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.
  • Key parameters : Analyze bond angles (e.g., S–N–C cyclohexyl ≈ 115°) and torsion angles (e.g., fluorophenyl ring dihedral angle ~85°) to confirm stereoelectronic effects .
  • Software : Refine structures with SHELXL or OLEX2, achieving R-factors < 0.05 for high confidence .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro substituent influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine atom at the meta position:

  • Activates the sulfonamide group : Enhances electrophilicity at the sulfur center, facilitating SN2 reactions with amines or alkoxides.
  • Directs regioselectivity : DFT calculations (B3LYP/6-311+G(d,p)) show a 12% increase in positive charge density on the sulfonyl sulfur compared to non-fluorinated analogs, corroborated by kinetic studies in DMSO .

Q. What analytical techniques resolve contradictions in spectral data for sulfonamide derivatives?

  • Contradiction example : Discrepancies in NMR chemical shifts due to rotational isomerism.
  • Resolution strategy : Use variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C to observe coalescence of split peaks, confirming dynamic equilibrium .
  • Complementary methods : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular ions (e.g., [M+H]⁺ at m/z 314.0925) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Modification hotspots :
    • Cyclohexyl group : Replace with bicyclic systems (e.g., norbornyl) to test steric effects on target binding.
    • Sulfonamide linker : Introduce methylene spacers to assess flexibility-activity trade-offs.
  • Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase II) using fluorometric methods (λₑₓ = 280 nm, λₑₘ = 460 nm) .

Q. What methodologies address stability challenges in aqueous formulations of this compound?

  • Degradation pathways : Hydrolysis of the sulfonamide bond at pH < 3 or > 10.
  • Stabilization strategies :
    • Buffering : Use phosphate buffer (pH 6.5–7.5) to minimize hydrolysis.
    • Lyophilization : Formulate with trehalose (1:2 molar ratio) to enhance shelf life at 25°C .
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS to quantify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.